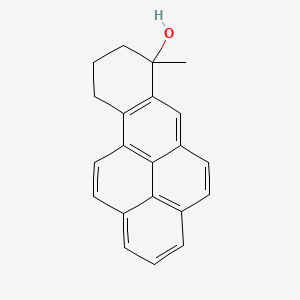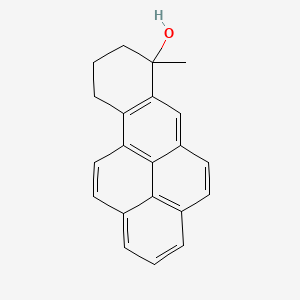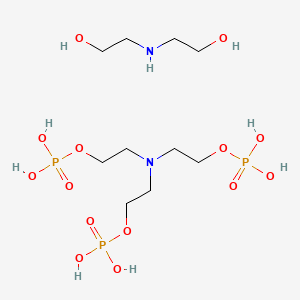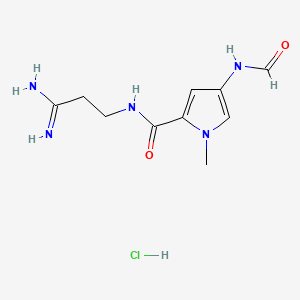
Oxydipentonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of oxydipentonium typically involves the reaction of trimethylamine with pentamethylene bromide, followed by the introduction of an oxygen bridge to form the final compound. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Oxydipentonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its structure, potentially affecting its efficacy as a cholinesterase inhibitor.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various derivatives.
Applications De Recherche Scientifique
Oxydipentonium has been explored in several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying cholinesterase inhibition.
Biology: Investigated for its effects on cholinesterase activity in biological systems.
Medicine: Studied as a potential muscle relaxant and for its role in treating conditions related to cholinesterase dysfunction.
Mécanisme D'action
Oxydipentonium exerts its effects by inhibiting cholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to prolonged muscle relaxation. The molecular targets include cholinesterase enzymes, and the pathways involved are primarily related to neurotransmission and muscle contraction .
Comparaison Avec Des Composés Similaires
Oxydipentonium can be compared with other cholinesterase inhibitors such as:
Neostigmine: Another cholinesterase inhibitor used in the treatment of myasthenia gravis.
Pyridostigmine: Similar to neostigmine but with a longer duration of action.
Edrophonium: A short-acting cholinesterase inhibitor used in diagnostic tests for myasthenia gravis.
This compound is unique due to its specific structure and the presence of an oxygen bridge, which may contribute to its distinct pharmacological properties .
Propriétés
| 703398-83-8 | |
Formule moléculaire |
C16H38N2O+2 |
Poids moléculaire |
274.49 g/mol |
Nom IUPAC |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium |
InChI |
InChI=1S/C16H38N2O/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6/h7-16H2,1-6H3/q+2 |
Clé InChI |
OETCFVMENJQTTM-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







